molecular formula C7H6ClF3N2O B2603438 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine CAS No. 1250327-94-6

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine

Cat. No.: B2603438
CAS No.: 1250327-94-6
M. Wt: 226.58
InChI Key: SIBSWRSAPOKHRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine is an organic compound that belongs to the pyridazine family Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms This specific compound is characterized by the presence of a chloromethyl group at the 3-position and a trifluoroethoxy group at the 6-position of the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the pyridazine ring, which can be derived from commercially available precursors.

    Chloromethylation: The introduction of the chloromethyl group at the 3-position is achieved through a chloromethylation reaction. This can be done using reagents such as chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Trifluoroethoxylation: The trifluoroethoxy group is introduced at the 6-position through a nucleophilic substitution reaction. This involves the reaction of the pyridazine intermediate with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride (NaH).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The trifluoroethoxy group can participate in coupling reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted pyridazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and coatings with enhanced properties.

    Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and improving its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine: This compound has a similar structure but with a pyridine ring instead of a pyridazine ring.

    3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyrimidine: This compound features a pyrimidine ring, differing in the position of nitrogen atoms.

Uniqueness

3-(Chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine is unique due to the specific arrangement of functional groups on the pyridazine ring, which imparts distinct chemical and biological properties. Its combination of a chloromethyl and trifluoroethoxy group makes it a versatile intermediate for various synthetic applications.

Properties

IUPAC Name

3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2O/c8-3-5-1-2-6(13-12-5)14-4-7(9,10)11/h1-2H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBSWRSAPOKHRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CCl)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250327-94-6
Record name 3-(chloromethyl)-6-(2,2,2-trifluoroethoxy)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.